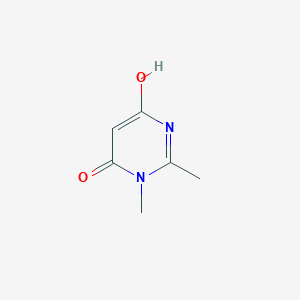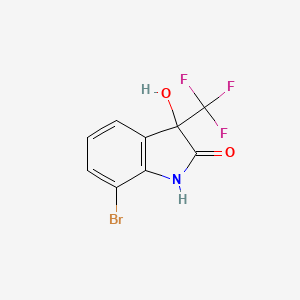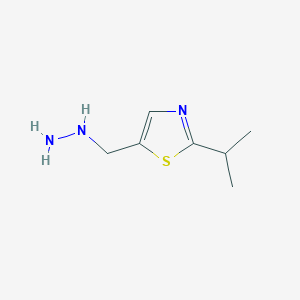
1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is a heterocyclic compound that features a pyrazine ring fused with an oxadiazole ring, connected via a thioether linkage to a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Thioether formation: The oxadiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.
Attachment of the propanone moiety: Finally, the thioether is alkylated with a suitable propanone derivative under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions: 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted pyrazine derivatives.
科学研究应用
1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor modulation.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pyrazine and oxadiazole rings can engage in hydrogen bonding or π-π interactions with biological targets.
Material Science: The compound’s electronic properties can be exploited in the design of materials with specific conductivity or luminescence characteristics.
相似化合物的比较
1-(Pyrazin-2-yl)propan-2-one: Lacks the oxadiazole ring and thioether linkage.
1-(1,3,4-Oxadiazol-2-yl)propan-2-one: Lacks the pyrazine ring and thioether linkage.
1-(Thio)propan-2-one: Lacks both the pyrazine and oxadiazole rings.
Uniqueness: 1-((5-(Pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)thio)propan-2-one is unique due to the combination of the pyrazine and oxadiazole rings connected via a thioether linkage to a propanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
属性
分子式 |
C9H8N4O2S |
|---|---|
分子量 |
236.25 g/mol |
IUPAC 名称 |
1-[(5-pyrazin-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]propan-2-one |
InChI |
InChI=1S/C9H8N4O2S/c1-6(14)5-16-9-13-12-8(15-9)7-4-10-2-3-11-7/h2-4H,5H2,1H3 |
InChI 键 |
IHNADBWYJCPXAB-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)CSC1=NN=C(O1)C2=NC=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


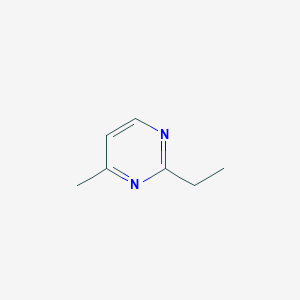
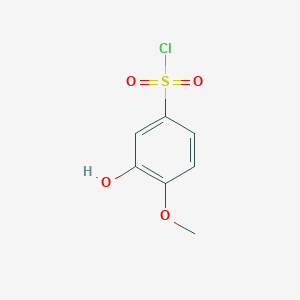
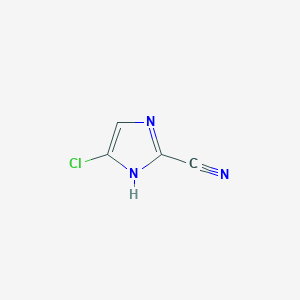
![N-Methyl-N-[2-(methylamino)ethyl]propanamide](/img/structure/B13118973.png)
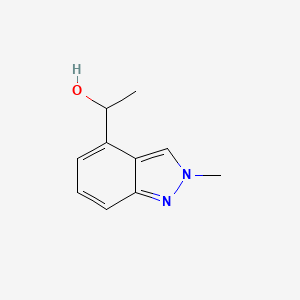
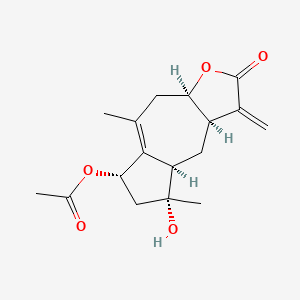
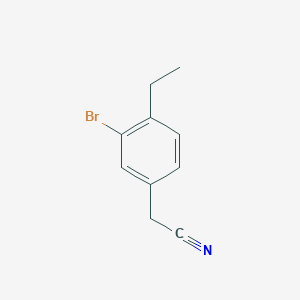
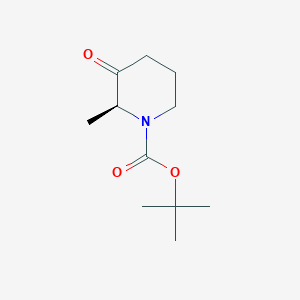
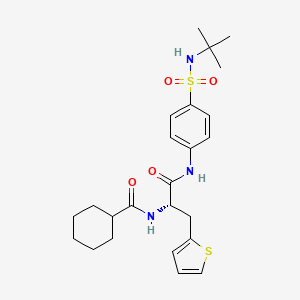
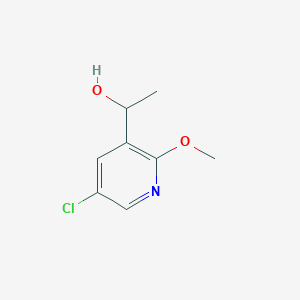
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B13119021.png)
